Lornoxicam

COX-1/COX-2 inhibition NSAID potency in vitro pharmacology

Lornoxicam is a research-grade NSAID distinguished by balanced, sub-nanomolar COX-1/2 inhibition and a short 3-5h half-life, enabling unique rapid-onset/offset analgesic models. Its proven efficacy in modulating central sensitization and purely peripheral analgesic pathways makes it a non-substitutable tool compound. Sourcing ensures access to a compound critical for specialized pain and inflammation research.

Molecular Formula C13H10ClN3O4S2
Molecular Weight 371.8 g/mol
CAS No. 70374-39-9
Cat. No. B1675139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLornoxicam
CAS70374-39-9
SynonymsLornoxicam;  Chlortenoxicam;  Xefo;  Lornoxicamum;  Xefocam;  xefocam; 
Molecular FormulaC13H10ClN3O4S2
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)
InChIKeyWLHQHAUOOXYABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility15.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lornoxicam (CAS 70374-39-9) | Oxicam-Class NSAID with Balanced COX-1/2 Inhibition & Short PK Half-Life


Lornoxicam (chlortenoxicam) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam chemical class [1]. Unlike most other oxicams, it is characterized by a balanced, high-potency inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, with IC50 values of 5 nM and 8 nM, respectively, and a uniquely short plasma elimination half-life of 3 to 5 hours [2][3]. These distinct molecular and pharmacokinetic properties differentiate Lornoxicam from other NSAIDs and directly influence its suitability for specific therapeutic applications and research contexts [3].

Why Lornoxicam (CAS 70374-39-9) Cannot Be Assumed Interchangeable with Other NSAIDs or Oxicams


Generic substitution of Lornoxicam with other NSAIDs, even those within the oxicam class such as Piroxicam, Tenoxicam, or Meloxicam, is scientifically unsupported due to its unique combination of balanced, sub-nanomolar COX inhibition and a significantly shorter elimination half-life [1][2]. These differences result in clinically relevant variations in analgesic efficacy, side-effect profile, and suitability for acute versus chronic pain management, which cannot be assumed from class membership alone [2][3]. The following evidence demonstrates quantifiable differentiation that justifies a non-substitutable selection of Lornoxicam.

Quantitative Evidence Guide: Lornoxicam (CAS 70374-39-9) vs. Closest Analogs


COX-1/COX-2 Inhibition Potency: Balanced High-Affinity vs. Tenoxicam

Lornoxicam exhibits a balanced, high-potency inhibition of both COX-1 and COX-2, demonstrating approximately 100-fold greater potency as a COX inhibitor than its oxicam analog Tenoxicam [1]. This is reflected in the IC50 values for COX inhibition, where Lornoxicam's values are in the low nanomolar range (0.005 μM and 0.008 μM), while Tenoxicam's reported COX-related activity is in the micromolar range [1][2].

COX-1/COX-2 inhibition NSAID potency in vitro pharmacology

Pharmacokinetic Half-Life: Short Duration (3-5 h) vs. Other Oxicams (>20 h)

Lornoxicam is distinguished from other oxicam NSAIDs by its relatively short terminal plasma elimination half-life of 3 to 5 hours, compared to the prolonged half-lives of Piroxicam (~50 hours) and Tenoxicam (~60-75 hours) [1][2]. This is a direct consequence of its unique metabolism, which does not involve enterohepatic recirculation [1]. This shorter half-life is considered advantageous for managing acute pain and for improved drug control, potentially reducing the risk of accumulation-related adverse events [2].

Pharmacokinetics Drug half-life oxicam comparison

Anti-Hyperalgesic Efficacy: Superior Prevention vs. Piroxicam and Meloxicam in Preclinical Model

In a rat model of thermal hindpaw hyperalgesia, Lornoxicam was the only NSAID tested that was fully effective at preventing hyperalgesia, despite all three drugs (Lornoxicam, Piroxicam, Meloxicam) being dosed at their respective ED50 for anti-inflammatory effect [1]. This finding demonstrates a dissociation between anti-inflammatory and anti-hyperalgesic activity, with Lornoxicam showing superior efficacy against central sensitization [1]. The balanced COX-1/COX-2 inhibition of Lornoxicam is suggested as a key mechanism for this unique property [1].

Anti-hyperalgesia central sensitization preclinical pain model

Selective Analgesic vs. Antipyretic Profile: Spares Hypothalamic PGE2 vs. Celecoxib

In a rat model of chronic arthritis, Lornoxicam demonstrates a clear separation of analgesic and antipyretic effects. While it is a potent analgesic (ED50 for hyperalgesia: 0.083 mg/kg), its effect on pyrexia is weaker (ED50: 0.58 mg/kg) and it does not significantly alter PGE2 levels in the brain hypothalamus, in contrast to the selective COX-2 inhibitor Celecoxib (ED50 for pyrexia: 0.31 mg/kg), which strongly reduces hypothalamic PGE2 [1]. This suggests that Lornoxicam's analgesic action is primarily peripheral, while Celecoxib's antipyretic effect is centrally mediated [1].

Analgesic selectivity antipyretic effect PGE2 inhibition

Analgesic Efficacy vs. Diclofenac: Comparable Clinical Performance at Lower Doses

In a randomized controlled trial for postoperative pain after impacted third molar surgery, Lornoxicam (8 mg IV) provided analgesic efficacy comparable to that of Diclofenac sodium (75 mg IM), as measured by postoperative pain scores [1]. There were no statistically significant differences in maximum pain scores (group L 22 mm; group D 14 mm, p = 0.117) or patient satisfaction scores between the two treatment groups [1]. This demonstrates that Lornoxicam achieves a similar clinical outcome at a substantially lower molar dose, aligning with its higher in vitro potency.

Postoperative pain management diclofenac comparison clinical trial

Optimal Research and Therapeutic Applications for Lornoxicam (CAS 70374-39-9)


Acute Postoperative Pain Management Research

Given its short half-life (3-5 hours) and high potency, Lornoxicam is an ideal candidate for investigating analgesic strategies in acute pain models where rapid onset and offset of drug action are required. Its use is supported by clinical evidence showing comparable efficacy to higher doses of Diclofenac in postoperative settings, such as third molar surgery [1].

Studies of Central Sensitization and Hyperalgesia

Preclinical data uniquely positions Lornoxicam for research into central pain mechanisms. Unlike Piroxicam and Meloxicam, Lornoxicam was fully effective in preventing formalin-induced hyperalgesia in rats, indicating a superior ability to modulate central sensitization pathways [2]. This makes it a valuable tool compound for dissecting the role of balanced COX inhibition in neuropathic and inflammatory pain states.

Pharmacology Studies Focused on Peripheral Analgesic Mechanisms

The separation of analgesic and antipyretic effects, demonstrated by Lornoxicam's lack of effect on hypothalamic PGE2 levels compared to Celecoxib [3], makes it a preferred tool for studies requiring a purely peripheral analgesic effect. This selectivity helps minimize confounding central nervous system actions, allowing for cleaner interpretation of peripheral COX-mediated pain pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lornoxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.